molecular formula C6H11NO B13574060 (1S,6R)-6-Aminocyclohex-2-en-1-ol

(1S,6R)-6-Aminocyclohex-2-en-1-ol

Katalognummer: B13574060
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: BGAYNOVOXAPPBM-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,6S)-6-aminocyclohex-2-en-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol can be achieved through several routes. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization and subsequent functional group transformations. Industrial production methods often utilize catalytic hydrogenation and other efficient catalytic processes to ensure high yields and purity.

Analyse Chemischer Reaktionen

rac-(1R,6S)-6-aminocyclohex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form saturated amines or alcohols using hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives using reagents like acyl chlorides or anhydrides.

Wissenschaftliche Forschungsanwendungen

rac-(1R,6S)-6-aminocyclohex-2-en-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism by which rac-(1R,6S)-6-aminocyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,6S)-6-aminocyclohex-2-en-1-ol can be compared with similar compounds like:

    rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol: This compound features fluorine atoms, which can alter its reactivity and biological activity.

    rac-(1R,6S)-bicyclo[4.1.0]heptan-2-amine hydrochloride: This compound has a different ring structure, leading to variations in its chemical properties and applications.

The unique combination of the amino and hydroxyl groups in rac-(1R,6S)-6-aminocyclohex-2-en-1-ol makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H11NO

Molekulargewicht

113.16 g/mol

IUPAC-Name

(1S,6R)-6-aminocyclohex-2-en-1-ol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h2,4-6,8H,1,3,7H2/t5-,6+/m1/s1

InChI-Schlüssel

BGAYNOVOXAPPBM-RITPCOANSA-N

Isomerische SMILES

C1C[C@H]([C@H](C=C1)O)N

Kanonische SMILES

C1CC(C(C=C1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.